2,2'-Bis[bis(3,5-dimethylphenyl)phosphino]-1,1'-biphenyl
Overview
Description
2,2’-Bis[bis(3,5-dimethylphenyl)phosphino]-1,1’-biphenyl is a phosphine ligand commonly used in various chemical reactions. It is known for its high regioselectivity and efficiency in catalysis, particularly in C-H borylation reactions . The compound has a molecular formula of C44H44P2 and a molecular weight of 634.78 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis[bis(3,5-dimethylphenyl)phosphino]-1,1’-biphenyl typically involves the reaction of 2,2’-dibromo-1,1’-biphenyl with bis(3,5-dimethylphenyl)phosphine under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like toluene . The reaction mixture is heated to reflux, and the product is isolated by crystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is often purified using techniques such as recrystallization and chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2,2’-Bis[bis(3,5-dimethylphenyl)phosphino]-1,1’-biphenyl undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the phosphine form from its oxide.
Substitution: The ligand can participate in substitution reactions, particularly in transition metal-catalyzed processes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium or platinum catalysts are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce various organometallic complexes .
Scientific Research Applications
2,2’-Bis[bis(3,5-dimethylphenyl)phosphino]-1,1’-biphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in catalysis, particularly in C-H borylation and cross-coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The ligand is used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism by which 2,2’-Bis[bis(3,5-dimethylphenyl)phosphino]-1,1’-biphenyl exerts its effects involves coordination to transition metals. The phosphine ligand forms a complex with the metal center, which then participates in various catalytic cycles. The molecular targets include transition metal catalysts, and the pathways involved are typically those of organometallic chemistry .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bis(diphenylphosphino)-1,1’-biphenyl: Another widely used phosphine ligand with similar applications.
2,2’-Bis(dicyclohexylphosphino)-1,1’-biphenyl: Known for its steric bulk and different electronic properties.
Uniqueness
2,2’-Bis[bis(3,5-dimethylphenyl)phosphino]-1,1’-biphenyl is unique due to its high regioselectivity and efficiency in catalysis. The presence of the 3,5-dimethylphenyl groups provides steric hindrance, which can influence the selectivity and reactivity of the ligand .
Properties
IUPAC Name |
[2-[2-bis(3,5-dimethylphenyl)phosphanylphenyl]phenyl]-bis(3,5-dimethylphenyl)phosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H44P2/c1-29-17-30(2)22-37(21-29)45(38-23-31(3)18-32(4)24-38)43-15-11-9-13-41(43)42-14-10-12-16-44(42)46(39-25-33(5)19-34(6)26-39)40-27-35(7)20-36(8)28-40/h9-28H,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNDZWUGMDKYNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=CC=CC=C2C3=CC=CC=C3P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H44P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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